molecular formula C11H12O2 B3318476 Benzenepropanal, 2-acetyl- CAS No. 99865-14-2

Benzenepropanal, 2-acetyl-

Cat. No.: B3318476
CAS No.: 99865-14-2
M. Wt: 176.21 g/mol
InChI Key: BPRSTTBCUGWYAF-UHFFFAOYSA-N
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Description

Benzenepropanal (phenylpropanal) is an aromatic aldehyde with a three-carbon chain (propanal) attached to a benzene ring. The compound 2-acetylbenzenepropanal refers to a derivative where an acetyl group (-COCH₃) is substituted at the ortho position (position 2) of the benzene ring relative to the propanal chain.

These compounds are often studied for their roles in organic synthesis and natural product chemistry .

Properties

IUPAC Name

3-(2-acetylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSTTBCUGWYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepropanal, 2-acetyl- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of Benzenepropanal, 2-acetyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) is highly susceptible to oxidation. Under acidic or basic conditions, it oxidizes to form 3-(2-acetylphenyl)propanoic acid :

3 2 Acetylphenyl propanalKMnO4,H+3 2 Acetylphenyl propanoic acid\text{3 2 Acetylphenyl propanal}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{3 2 Acetylphenyl propanoic acid}

This reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation .

Key Data :

Reaction ConditionsProductYield
KMnO₄, H₂SO₄, 100°CPropanoic acid derivative~85%

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd):

CHONaBH4CH2OH\text{CHO}\xrightarrow{\text{NaBH}_4}\text{CH}_2\text{OH}

The acetyl group remains unaffected under these conditions .

Nucleophilic Addition at the Aldehyde Group

The aldehyde undergoes nucleophilic addition reactions. For example, with hydroxylamine, it forms a hydrazone:

CHO+NH2OHCH N OH+H2O\text{CHO}+\text{NH}_2\text{OH}\rightarrow \text{CH N OH}+\text{H}_2\text{O}

This reaction is pH-dependent and proceeds efficiently in mildly acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is influenced by the electron-withdrawing acetyl (-COCH₃) and propanal (-CH₂CH₂CHO) groups, which are meta-directing . Notable EAS reactions include:

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the acetyl group:

C6H4(COCH3)(CH2CH2CHO)HNO3/H2SO43 Nitro derivative\text{C}_6\text{H}_4(\text{COCH}_3)(\text{CH}_2\text{CH}_2\text{CHO})\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 Nitro derivative}

Sulfonation

Concentrated H₂SO₄ sulfonates the ring at the meta position:

C6H4(COCH3)(CH2CH2CHO)H2SO43 Sulfo derivative\text{C}_6\text{H}_4(\text{COCH}_3)(\text{CH}_2\text{CH}_2\text{CHO})\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Sulfo derivative}

Acetylation and Acyl Transfer

The acetyl group (-COCH₃) can act as an acylating agent in the presence of Lewis acids (e.g., AlCl₃), transferring the acyl group to nucleophiles like alcohols or amines . For example:

COCH3+R OHAlCl3R O COCH3+HCl\text{COCH}_3+\text{R OH}\xrightarrow{\text{AlCl}_3}\text{R O COCH}_3+\text{HCl}

Mechanistic Insight :
The reaction involves the formation of an acylium ion intermediate, as observed in studies of acetyl chloride-mediated acetylation .

Diels-Alder Reactivity

The conjugated system formed by the acetyl and propanal groups may engage in Diels-Alder reactions with dienes, though this is less common due to steric hindrance from substituents .

Oxidative Stress Interactions

While not directly studied for 2-acetylbenzenepropanal, benzene derivatives are known to induce oxidative stress in biological systems, altering fatty acid oxidation enzymes and mitochondrial function .

Scientific Research Applications

Benzenepropanal, 2-acetyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-acetyl- involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and cellular processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-acetylbenzenepropanal with structurally related compounds based on substituent type, position, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituent(s) Functional Group CAS Number Key References
Benzenepropanal, 2-acetyl- C₁₁H₁₂O₂ 176.21 g/mol Acetyl (position 2) Aldehyde Not Provided Inferred
2,2-Dimethyl-3-phenylpropionaldehyde C₁₁H₁₄O 162.23 g/mol Dimethyl (C2), phenyl (C3) Aldehyde 1009-62-7
Benzenepropanal, 2-bromo-5-methoxy- C₁₀H₁₁BrO₂ 243.10 g/mol Bromo (C2), methoxy (C5) Aldehyde 146175-93-1
Benzenepropanal, 4-(acetyloxy) C₁₁H₁₂O₃ 192.21 g/mol Acetyloxy (para position) Aldehyde, ester 91143-05-4
2-Acetylphenyl benzoate C₁₅H₁₂O₃ 240.26 g/mol Acetyl (C2), benzoate ester Ester Not Provided

Key Differences and Research Findings

Substituent Effects on Reactivity 2-Acetylbenzenepropanal vs. 2,2-Dimethyl-3-phenylpropionaldehyde: The acetyl group in the former enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Grignard reactions). In contrast, the dimethyl groups in the latter increase steric hindrance, reducing reactivity . This is significant in pharmaceutical intermediates .

Solubility and Physical Properties The 4-(acetyloxy)benzenepropanal (CAS 91143-05-4) exhibits higher polarity due to the ester group, improving solubility in polar solvents like ethanol. In contrast, the non-polar dimethyl derivative (CAS 1009-62-7) is more lipid-soluble .

Biological Activity

  • Esters like 2-acetylphenyl benzoate () are often used as prodrugs due to their hydrolytic stability. The aldehyde group in benzenepropanal derivatives, however, may confer antimicrobial properties, as seen in cinnamaldehyde analogs from Cinnamomum zeylanicum .

Biological Activity

Benzenepropanal, 2-acetyl- (CAS Number: 99865-14-2) is a compound of significant interest due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Benzenepropanal, 2-acetyl- features a benzene ring substituted with both an acetyl group and a propanal group. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 2-acetylbenzoic acid or reduced to yield 2-acetylbenzyl alcohol.

Biological Activities

Recent studies have highlighted several key biological activities of Benzenepropanal, 2-acetyl-:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Pharmaceutical Potential : Ongoing research is exploring its use as a pharmaceutical agent due to its interaction with molecular targets involved in various biological pathways.

The mechanism of action for Benzenepropanal, 2-acetyl- involves its interaction with cellular components:

  • The acetyl group can participate in nucleophilic addition reactions.
  • The benzene ring is capable of undergoing electrophilic substitution, which may influence signaling pathways within cells.

These interactions can lead to modulation of cellular processes, making the compound relevant in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzenepropanal, 2-acetyl-, it is essential to compare it with similar compounds:

CompoundStructure DescriptionUnique Features
BenzenepropanalLacks the acetyl groupLimited reactivity
AcetophenoneAcetyl group attached directly to benzenePrimarily used in fragrance and flavors
BenzaldehydeContains a formyl group instead of acetylCommonly used as an aromatic compound

Benzenepropanal, 2-acetyl- stands out due to its dual functionality, allowing it to participate in a broader range of chemical reactions compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of Benzenepropanal, 2-acetyl-. For example:

  • A study focusing on the antimicrobial effects demonstrated that at specific concentrations, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
  • Another research effort highlighted its anti-inflammatory effects , where it was shown to reduce levels of pro-inflammatory cytokines in vitro. This could have implications for treating conditions such as arthritis or other inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for 2-acetylbenzenepropanal, and how do reaction conditions influence product purity?

The synthesis of 2-acetylbenzenepropanal derivatives typically involves Friedel-Crafts acylation or aldol condensation. For example, Friedel-Crafts reactions using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the acetyl group to the benzenepropanal backbone . Reaction temperature and solvent polarity significantly impact regioselectivity and byproduct formation. Lower temperatures (0–5°C) favor mono-acylation, while higher temperatures may lead to over-acylation or polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. What spectroscopic methods are most effective for characterizing 2-acetylbenzenepropanal derivatives?

  • NMR : ¹H and ¹³C NMR are critical for confirming the acetyl group’s position. For instance, the acetyl carbonyl carbon appears at ~200–210 ppm in ¹³C NMR, while aromatic protons show splitting patterns dependent on substitution .
  • GC-MS : Used to verify molecular weight and fragmentation patterns. For example, the base peak in EI-MS often corresponds to the loss of the acetyl group (m/z = [M⁺–60]) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) confirm functional groups .

Q. How does substituent position (e.g., 2-acetyl vs. 4-acetyloxy) alter the compound’s reactivity in nucleophilic additions?

Electron-withdrawing groups (e.g., acetyl at the 2-position) deactivate the aromatic ring, reducing electrophilicity at the para position. In contrast, electron-donating groups (e.g., 4-acetyloxy) increase reactivity toward nucleophiles like Grignard reagents. Steric effects also play a role: ortho-substituted derivatives may exhibit hindered access to the aldehyde group, slowing nucleophilic attacks .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 2-acetylbenzenepropanal derivatives be achieved?

Chiral auxiliaries or asymmetric catalysis are key. For example, using (R)-BINOL-derived phosphoric acids in aldol reactions can induce enantioselectivity (>90% ee) by stabilizing transition states through hydrogen bonding . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of racemic esters, yielding optically pure intermediates .

Q. What computational methods predict the stability of 2-acetylbenzenepropanal tautomers in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model keto-enol tautomerism. Solvent effects are incorporated via PCM (Polarizable Continuum Model), revealing that polar solvents (e.g., DMSO) stabilize the keto form due to stronger hydrogen bonding with the carbonyl group. MD simulations further validate dynamic equilibria under varying pH .

Q. How do contradictory spectral data arise in structural studies of 2-acetylbenzenepropanal analogs, and how can they be resolved?

Contradictions often stem from:

  • Isomeric impurities : For example, 3-phenyl vs. 4-phenyl isomers may co-elute in GC-MS. Use 2D NMR (COSY, NOESY) to differentiate coupling patterns .
  • Solvent artifacts : Aldehyde hydration in protic solvents (e.g., H₂O) generates geminal diols, altering NMR shifts. Anhydrous CDCl₃ or DMSO-d₆ mitigates this .
  • Oxidative degradation : Acetylated derivatives may decompose under light or oxygen. Conduct analyses under inert atmospheres and validate with fresh samples .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with synthetic pathways and computational models to resolve ambiguities .
  • Stereochemical Purity : Use chiral columns (e.g., Chiralcel OD-H) for HPLC analysis to confirm enantiomeric ratios .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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